CL2A-SN-38
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Overview
Description
CL2A-SN-38 (dichloroacetic acid salt) is a cleavable linker-based antibody-drug conjugate containing the topoisomerase I inhibitor SN-38 and a maleimidocaproyl linker . This compound is designed to target tumor sites by linking to tumor-selective humanized antibodies, such as anti-Trop-2 (hRS7), making it a potent agent in cancer treatment .
Mechanism of Action
Target of Action
The primary target of CL2A-SN-38 is DNA Topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving the torsional strain that builds up ahead of the replication fork as the DNA unwinds. By inhibiting this enzyme, this compound prevents DNA replication and thus inhibits cell division .
Mode of Action
This compound interacts with its target, DNA Topoisomerase I, by forming a stable complex with the enzyme and DNA, preventing the re-ligation step of the DNA cleavage-ligation sequence. This results in DNA damage, which triggers cell death . The compound is attached to an antibody via a proprietary, hydrolysable CL2A linker, which allows for targeted delivery to cancer cells .
Biochemical Pathways
This compound affects the DNA replication pathway. By inhibiting DNA Topoisomerase I, it prevents the normal unwinding and rewinding of DNA strands that is necessary for replication. This leads to DNA damage and, ultimately, cell death .
Pharmacokinetics
The CL2A linker in this compound is designed to release SN-38 in an acidic environment via a pH-sensitive benzyl carbonate bond to SN-38’s lactone ring . This allows for the targeted release of the drug within the tumor microenvironment. The half-life of SN-38 release in acidic pH is extremely slow (t 1/2 =~120 h), and at the final evaluated time point (120 h), 69% of SN-38 remained conjugated to the antibody .
Action Environment
The action of this compound is influenced by the acidity of the tumor microenvironment. The CL2A linker is designed to release SN-38 in an acidic environment, which is a common characteristic of many solid tumors . This allows for the targeted release of the drug within the tumor, increasing its efficacy and reducing its impact on healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
CL2A-SN-38 is synthesized by conjugating the DNA topoisomerase I inhibitor SN-38 with a linker CL2A . The linker is designed to be cleavable in an acidic environment, allowing the release of SN-38 within tumor cells . The synthesis involves multiple steps, including the attachment of the linker to SN-38 and the subsequent conjugation to antibodies .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the linker and SN-38, followed by their conjugation under controlled conditions. The process requires precise control of reaction conditions to ensure the stability and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
CL2A-SN-38 undergoes hydrolysis in acidic environments, leading to the release of SN-38 . This reaction is crucial for its function as an antibody-drug conjugate, allowing the active drug to be released specifically at the tumor site .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as maleimidocaproyl chloride for the linker and various solvents like methanol for solubility . The hydrolysis reaction occurs under acidic conditions, which are typically found in the tumor microenvironment .
Major Products Formed
The major product formed from the hydrolysis of this compound is SN-38, a potent inhibitor of DNA topoisomerase I, which induces cell death in cancer cells .
Scientific Research Applications
CL2A-SN-38 has significant applications in scientific research, particularly in cancer treatment. It has been shown to be cytotoxic to various cancer cell lines, including Calu-3, COLO 205, Capan-1, PC3, SK-MES-1, and BxPC-3 . Additionally, it has been used in mouse xenograft models to reduce tumor growth in pancreatic and lung cancers . The compound’s ability to target tumor cells specifically makes it a valuable tool in cancer research and therapy .
Comparison with Similar Compounds
Similar Compounds
SN-38: The active component of CL2A-SN-38, which is a potent DNA topoisomerase I inhibitor.
Irinotecan: A prodrug that is converted to SN-38 in the body and used in cancer treatment.
Topotecan: Another topoisomerase I inhibitor used in cancer therapy.
Uniqueness
This compound is unique due to its cleavable linker, which allows for targeted delivery of SN-38 to tumor cells . This targeted approach minimizes the side effects associated with traditional chemotherapy and enhances the efficacy of the treatment .
Properties
IUPAC Name |
[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H97N11O22/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87)/t49?,51?,61-,73-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVRBCDBISKHME-URBSQPMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H97N11O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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